Swietemahalactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

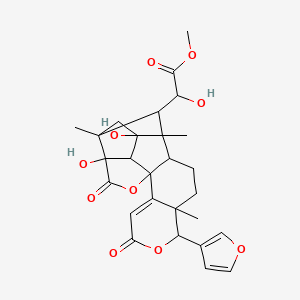

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKXOKUGOZKYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Swietemahalactone: A Technical Guide to its Natural Source, Origin, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a structurally unique rearranged phragmalin-type limonoid, a class of highly oxygenated tetranortriterpenoids.[1][2] This technical guide provides an in-depth overview of its natural source, origin, and the methodologies for its extraction and isolation. The document summarizes the available data on its discovery and outlines a representative experimental protocol for its purification from its natural matrix. Furthermore, potential signaling pathways that may be modulated by this class of compounds are discussed, providing a foundation for future pharmacological investigations.

Natural Source and Origin

This compound is a secondary metabolite isolated from Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany.[1][2] This large, deciduous tree belongs to the Meliaceae family and is native to the Caribbean, Florida, and parts of Central and South America. It is now widely cultivated in tropical and subtropical regions for its valuable timber and medicinal properties.

The Meliaceae family is renowned for producing a diverse array of complex secondary metabolites, with limonoids being a characteristic and abundant class of compounds.[3][4] These tetranortriterpenoids are responsible for many of the reported biological activities of plants in this family, including insecticidal, anti-inflammatory, and antitumor effects.[3] this compound was identified as a novel compound from the leaves and branches of Swietenia mahagoni, adding to the rich chemical diversity of this species.[1]

Table 1: Phytochemical Profile of Swietenia mahagoni

| Plant Part | Major Phytochemical Classes | Representative Compounds |

| Seeds | Limonoids (Tetranortriterpenoids), Fatty Acids, Alkaloids, Saponins, Flavonoids, Tannins | Swietenine, Swietenolide, 6-O-acetylswietenolide, 3,6-O,O-diacetylswietenolide, Khayseneganins |

| Leaves | Limonoids, Diterpenoids, Flavonoids, Phenolic Compounds | This compound, Swiemahogins A and B, Catechin, Rutin |

| Bark | Limonoids, Tannins, Alkaloids, Saponins | Swietenine, Catechin, Epicatechin |

| Twigs | Limonoids, Diterpenoids | Swiemahogins A and B, Nemoralisins H and I |

Isolation and Purification of this compound: A Representative Protocol

While a specific, detailed experimental protocol for the isolation of this compound with quantitative yield data is not extensively documented in publicly available literature, a representative methodology can be constructed based on the general procedures reported for the isolation of limonoids from Swietenia mahagoni. The following protocol is a synthesized workflow based on established phytochemical techniques.

Plant Material Collection and Preparation

-

Collection: Fresh leaves and twigs of Swietenia mahagoni are collected.

-

Authentication: The plant material is authenticated by a qualified botanist.

-

Drying and Grinding: The collected plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature for several days with periodic shaking. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Limonoids are typically concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A gradient elution system, often consisting of methanol and water or acetonitrile and water, is employed to isolate the pure compound.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the stereochemistry of the molecule.

-

X-ray Crystallography: To definitively determine the three-dimensional structure of the molecule in a crystalline state.[1][2]

Table 2: Summary of a Representative Isolation Protocol for this compound

| Step | Procedure | Solvents/Reagents | Analytical Technique |

| 1. Extraction | Maceration or Soxhlet extraction | Methanol or Ethanol | - |

| 2. Concentration | Rotary Evaporation | - | - |

| 3. Fractionation | Liquid-Liquid Partitioning | n-Hexane, Chloroform, Ethyl Acetate, Water | TLC |

| 4. Purification | Column Chromatography | Silica Gel, n-Hexane, Ethyl Acetate, Methanol | TLC |

| 5. Fine Purification | Preparative HPLC | C18 column, Methanol/Water or Acetonitrile/Water | HPLC |

| 6. Structure Elucidation | Spectroscopic Analysis | - | MS, NMR, X-ray Crystallography |

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known biological activities of other limonoids from the Meliaceae family, which include anti-inflammatory and anticancer effects, it is plausible that this compound may interact with key cellular signaling cascades. Two such pathways that are frequently implicated in these processes are the NF-κB and PI3K/Akt signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis.[5][6] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[7] Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway.[8]

Potential Mechanism of Action: this compound could potentially inhibit the NF-κB pathway by:

-

Preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

Inhibiting the nuclear translocation of the active NF-κB dimers (p50/p65).

-

Directly inhibiting the binding of NF-κB to DNA.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[9][10] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[11][12]

Potential Mechanism of Action: this compound could potentially modulate the PI3K/Akt pathway by:

-

Inhibiting the activity of PI3K, thereby reducing the production of PIP3.

-

Preventing the phosphorylation and activation of Akt.

-

Modulating the activity of downstream effectors of Akt, such as mTOR or GSK3β.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a rearranged phragmalin-type limonoid with anti-bacterial effect, from Swietenia mahagoni - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactivation of AKT signaling following treatment of cancer cells with PI3K inhibitors attenuates their antitumor effects (Journal Article) | ETDEWEB [osti.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Bioactive Limonoids from Swietenia mahagoni

Introduction to Limonoids from Swietenia mahagoni

Swietenia mahagoni (L.) Jacq., commonly known as West Indian mahogany, is a tree belonging to the Meliaceae family. This plant family is renowned for producing a diverse array of structurally complex and biologically active secondary metabolites. Among these, the most characteristic and abundant are the limonoids, a class of highly oxygenated tetranortriterpenoids.[1] These compounds are derived from a tetracyclic triterpene precursor, which undergoes a series of oxidative modifications and rearrangements, typically resulting in a 4,4,8-trimethyl-17-furanylsteroidal skeleton.[2]

Limonoids from Swietenia species, including S. mahagoni, have garnered significant attention from the scientific community due to their wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, antioxidant, antitumor, and antidiabetic properties.[1] Prominent limonoids isolated from S. mahagoni include Swietenine, Swietenolide, and a variety of their derivatives.[3] This guide provides a comprehensive overview of the methodologies used to discover and isolate these compounds, their structural elucidation, and their biological significance.

Experimental Protocols: Isolation of Limonoids

The isolation of limonoids from Swietenia mahagoni is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a generalized yet detailed procedure based on established methodologies for isolating Swietenine and Swietenolide from the seeds of the plant.

Plant Material and Extraction

-

Collection and Preparation: Seeds of Swietenia mahagoni are collected, authenticated, and air-dried in the shade. The dried seeds are then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered seed material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration. A common solvent for initial extraction is methanol or ethanol. The extraction is carried out for a sufficient duration (e.g., 48-72 hours) to ensure the complete percolation of soluble compounds.

-

Concentration: The resulting methanolic or ethanolic extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of various phytochemicals. To simplify this mixture and enrich the limonoid content, solvent-solvent partitioning is employed.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical scheme would be:

-

n-Hexane: To remove non-polar constituents like fats and waxes.

-

Chloroform or Dichloromethane: This fraction is often enriched with limonoids.

-

Ethyl Acetate: To isolate compounds of intermediate polarity.

-

n-Butanol: To sequester highly polar compounds.

-

-

Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield respective sub-extracts. The chloroform fraction is typically the most promising for the isolation of Swietenine and Swietenolide.

Chromatographic Purification

The limonoid-rich fraction (e.g., the chloroform fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC):

-

The chloroform extract is adsorbed onto silica gel (e.g., 60-120 mesh) and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Fractions of a specific volume (e.g., 20-30 mL) are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

TLC is used to monitor the separation from the column. Aliquots of each fraction are spotted on silica gel TLC plates.

-

The plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

The spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Fractions with similar TLC profiles are pooled together.

-

-

Preparative TLC or High-Performance Liquid Chromatography (HPLC):

-

The pooled fractions containing the target compounds are further purified using preparative TLC or semi-preparative HPLC.

-

For HPLC, a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of methanol and water is often effective.

-

The purity of the isolated compounds is confirmed by analytical HPLC.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Quantitative Data

The following tables summarize key quantitative data for representative limonoids from Swietenia mahagoni.

Table 1: Physicochemical and Spectroscopic Data for Swietenine and Swietenolide

| Property | Swietenine | Swietenolide | Reference |

| Molecular Formula | C₃₂H₄₀O₉ | C₂₇H₃₂O₈ | [1] |

| Molecular Weight | 568.66 g/mol | 484.54 g/mol | [1] |

| ¹H NMR (CDCl₃, δ ppm) | Signals at 7.42 (H-21), 7.38 (H-23), 6.33 (H-22), 5.45 (H-3), 3.69 (OMe) | Signals at 7.41 (H-21), 7.37 (H-23), 6.32 (H-22), 5.37 (H-3), 3.65 (OMe) | [4] |

| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl signals at ~170-175 ppm, furan signals at ~110-143 ppm | Carbonyl signals at ~170-175 ppm, furan signals at ~110-143 ppm | [4] |

Table 2: Biological Activity of Limonoids from Swietenia mahagoni

| Compound | Biological Activity | Assay | IC₅₀ Value | Reference |

| Swietenine | Anti-inflammatory | LPS-induced NO production in macrophages | 36.32 ± 2.84 µM | [5] |

| Swietenolide derivative | Anti-inflammatory | Superoxide anion generation in neutrophils | ≤ 45.44 µM | [4] |

| Swietenine | Cytotoxicity | Brine shrimp lethality assay | LC₅₀ = 14.6 µg/mL | [6] |

| 3-O-tigloylswietenolide | Cytotoxicity | Brine shrimp lethality assay | LC₅₀ = 12.5 µg/mL | [6] |

| Swietenolide | Antibacterial (Bacillus megaterium) | MIC determination | 32-64 µg/mL | [6] |

| Swietenolide | Antibacterial (Escherichia coli) | MIC determination | 32-64 µg/mL | [6] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Limonoid Isolation

Caption: Figure 1: General Workflow for the Isolation of Limonoids.

Signaling Pathways Modulated by Swietenine

Swietenine has been shown to exert its biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

References

- 1. Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities and Phytochemicals of Swietenia macrophylla King - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Swietenine improved the progression of diabetic nephropathy through inhibiting ferroptosis via activating Akt/GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Swietemahalactone chemical structure and properties

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Limonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a recently discovered rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni. Its unique chemical architecture has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its structural elucidation and evaluation of its antibacterial properties are presented, along with visualizations of key experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure characteristic of rearranged phragmalin-type limonoids. The definitive structure was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Chemical Structure

The chemical structure of this compound is depicted in Figure 1.

(Figure 1: Chemical Structure of this compound to be inserted here. As a language model, I cannot generate images. A 2D chemical structure drawing would be appropriate.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₀ | [1][2] |

| Molecular Weight | 514.52 g/mol | [1] |

| CAS Number | 1514669-21-6 | [2] |

| Type of Compound | Rearranged phragmalin-type limonoid | [1] |

| Natural Source | Swietenia mahagoni | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift (δ) values, coupling constants (J), and multiplicities are not yet publicly available in the searched literature. This table serves as a template for when such data becomes accessible.)

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| ... |

Crystallographic Data

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming its relative and absolute stereochemistry.

Table 3: X-ray Crystallographic Data for this compound (Note: Specific crystallographic parameters are not yet publicly available in the searched literature. This table is a template for when the data is published.)

| Parameter | Value |

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) | |

| F(000) | |

| Crystal size (mm³) | |

| θ range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Goodness-of-fit on F² | |

| Final R indices [I>2σ(I)] | |

| R indices (all data) |

Biological Activity

Preliminary studies have demonstrated that this compound exhibits antibacterial activity.

Antibacterial Activity

This compound has been shown to possess antibacterial activity against Escherichia coli.[1] The activity was determined using the agar diffusion method.[1]

Table 4: Antibacterial Activity of this compound (Note: Quantitative data such as the diameter of the zone of inhibition is not yet available in the searched literature.)

| Bacterial Strain | Method | Result |

| Escherichia coli | Agar Diffusion Method | Active |

Experimental Protocols

The following sections detail the methodologies employed for the isolation, structural elucidation, and antibacterial testing of this compound.

Isolation of this compound

The general workflow for the isolation of this compound from its natural source is depicted in the following diagram.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Caption: Methodologies for the structural elucidation of this compound.

Agar Diffusion Method for Antibacterial Susceptibility Testing

The following protocol outlines the general steps for the agar diffusion method used to assess the antibacterial activity of this compound.

References

The Biosynthesis of Swietemahalactone: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway of a Promising Bioactive Limonoid

Abstract

Swietemahalactone, a rearranged phragmalin-type limonoid isolated from the medicinal plant Swietenia mahagoni, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It is intended for researchers, scientists, and drug development professionals engaged in the study and utilization of complex plant-derived natural products. This document details the proposed enzymatic steps, from the universal isoprenoid precursors to the intricate molecular rearrangements that form the this compound scaffold. It includes a compilation of available quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex metabolic route.

Introduction to this compound and Limonoids

This compound is a member of the limonoid family, a class of structurally diverse tetranortriterpenoids. Limonoids are predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families.[1] These compounds are known for their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound itself is a rearranged phragmalin-type limonoid, characterized by a complex, highly oxygenated and rearranged carbon skeleton.[2] The intricate structure of this compound suggests a fascinating and complex biosynthetic pathway, the elucidation of which is crucial for its sustainable production and the development of novel therapeutic agents.

The Core Triterpenoid Biosynthetic Pathway

The biosynthesis of all triterpenoids, including this compound, begins with the assembly of isoprene units. In the cytoplasm of plant cells, the mevalonate (MVA) pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Two molecules of farnesyl pyrophosphate (FPP), a 15-carbon intermediate, are joined head-to-head by the enzyme squalene synthase (SQS) to form the 30-carbon linear precursor, squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene, a critical branch-point intermediate in the biosynthesis of sterols and triterpenoids.[2]

The cyclization of 2,3-oxidosqualene is a key step that generates the foundational carbon skeletons of triterpenoids. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of limonoids, a specific type of OSC, cycloartenol synthase (CAS) or a related enzyme, is believed to catalyze the formation of a tirucallane- or euphane-type tetracyclic triterpene scaffold.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from the initial triterpenoid scaffold involves a series of complex oxidative and rearrangement reactions. While the complete pathway has not been fully elucidated, a putative sequence of events can be proposed based on the biosynthesis of other limonoids and related triterpenoids.

Formation of the Protolimonoid Intermediate

The initial tetracyclic triterpene scaffold undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at various positions on the triterpene backbone, leading to the formation of a protolimonoid intermediate. This is followed by the characteristic loss of four carbon atoms from the side chain and the formation of a furan ring, a hallmark of all limonoids.[3]

Conversion to a Mexicanolide-Type Precursor

It is hypothesized that phragmalin-type limonoids, such as this compound, are derived from mexicanolide-type precursors.[4] This transformation likely involves further oxidative modifications and skeletal rearrangements.

The Key Rearrangement to the Phragmalin Scaffold

A key and defining step in the biosynthesis of this compound is the significant rearrangement of the carbon skeleton to form the characteristic phragmalin-type structure. It has been proposed that this transformation may proceed through a semipinacol rearrangement.[2][5] This type of reaction involves the migration of a carbon-carbon bond adjacent to a carbocation, leading to a significant structural reorganization. The enzymatic machinery responsible for catalyzing this specific and complex rearrangement is yet to be identified and represents a key area for future research. Another proposed mechanism for the formation of the phragmalin framework from a mexicanolide precursor is a photo-initiated Norrish type II reaction, though the enzymatic equivalent of such a reaction in plants is unknown.[4]

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. Most studies have focused on the isolation and structural elucidation of various limonoids from Swietenia mahagoni. However, some studies have reported the quantities of major limonoids in different tissues of the plant. While specific data for this compound is scarce, the following table summarizes representative quantitative data for other limonoids from Swietenia species, which can provide a general context for the abundance of these compounds.

| Limonoid | Plant Part | Concentration | Reference |

| Swietenine | Seeds | 32-64 µg/ml (MIC) | [6] |

| 3-O-tigloylswietenolide | Seeds | 32-64 µg/ml (MIC) | [6] |

| Limonoid-rich fraction | Leaves | 1.0-10.0 mg/mL (for bioassay) | [7] |

Note: The concentrations reported are often from bioassays (e.g., Minimum Inhibitory Concentration) or for fractions used in experiments, and may not represent the absolute concentration in the plant tissue.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This technique is instrumental in functionally characterizing candidate genes (e.g., OSCs and P450s) involved in the biosynthetic pathway.

Protocol: Agroinfiltration of Nicotiana benthamiana

-

Plant Growth: Grow N. benthamiana plants for 4-6 weeks under controlled conditions (e.g., 16h light/8h dark cycle at 24°C).

-

Agrobacterium Culture:

-

Inoculate a starter culture of Agrobacterium tumefaciens (e.g., strain GV3101) containing the expression vector with the gene of interest in 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.

-

Use the starter culture to inoculate a larger volume (e.g., 50 mL) of LB with antibiotics and 20 µM acetosyringone. Grow overnight to an OD600 of 1.0-1.5.

-

-

Infiltration Preparation:

-

Pellet the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 min at 4°C).

-

Resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.8-1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours without shaking.

-

-

Infiltration:

-

Using a 1 mL needleless syringe, gently infiltrate the abaxial side (underside) of the leaves of the N. benthamiana plants with the Agrobacterium suspension. Infiltrate at least 2-3 leaves per plant.

-

-

Incubation and Harvesting:

-

Return the infiltrated plants to their growth conditions for 3-5 days to allow for transient gene expression.

-

Harvest the infiltrated leaf areas for metabolite analysis.

-

The following diagram illustrates the experimental workflow for heterologous expression:

References

- 1. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semipinacol rearrangement - Wikipedia [en.wikipedia.org]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Synthesis of the Bridging Framework of Phragmalin-type Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development and applications of semipinacol rearrangement reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

Swietemahalactone: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a notable limonoid derived from the seeds of the Swietenia macrophylla King, has garnered significant interest within the scientific community. As a member of the Meliaceae family, Swietenia macrophylla, commonly known as big-leaf mahogany, is a plant with a rich history in traditional medicine for treating a variety of ailments, including hypertension, diabetes, and inflammation.[1] This in-depth technical guide provides a comprehensive review of the existing literature on the biological activities of this compound and related limonoids from its natural source. The information is presented to cater to the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

While specific quantitative cytotoxic data for this compound against a wide range of cancer cell lines remains to be extensively documented in publicly available literature, studies on limonoids isolated from Swietenia macrophylla provide strong evidence for their potent anticancer activities.

Quantitative Anticancer Data

A study on limonoids from Swietenia macrophylla demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, a specific isolated limonoid, designated L1, exhibited a half-maximal inhibitory concentration (IC50) of 55.87 µg/mL against the human colorectal cancer cell line HCT116.[2] Another investigation into the antitumor activities of limonoids from the same plant revealed that certain compounds displayed selective cytotoxicity. One such compound showed a significant cytotoxic effect against A375 human malignant melanoma cells with an IC50 value of 9.8 µM.[3]

Table 1: Cytotoxicity of Limonoids from Swietenia macrophylla against Human Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Limonoid L1 | HCT116 (Colon Carcinoma) | 55.87 µg/mL | [2] |

| Isolated Limonoid | A375 (Malignant Melanoma) | 9.8 µM | [3] |

| Ethyl Acetate Fraction | HCT116 (Colon Carcinoma) | 35.35 ± 0.50 μg/mL | [4] |

Experimental Protocols: Cytotoxicity Assay

The cytotoxic activity of limonoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HCT116, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other limonoids). A vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of limonoids from Swietenia macrophylla are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study on an isolated limonoid (L1) from S. macrophylla revealed its pro-apoptotic mechanism involves the downregulation of the anti-apoptotic protein BCL2 and the upregulation of key proteins in the DNA damage response and cell cycle control, including ATM, CHK2, TP53 (p53), ARF, CDK1, and CDKN1A (p21).[2] This suggests that the compound induces DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway. The increase in CASP3 (caspase-3) further confirms the execution of apoptosis.[2]

Anti-inflammatory Activity

Limonoids isolated from the seeds of Swietenia macrophylla have demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

A study investigating the anti-inflammatory effects of limonoids from S. macrophylla seeds reported inhibitory activities on superoxide anion generation in fMLP-stimulated human neutrophils and nitric oxide (NO) production in LPS-stimulated murine macrophages. A newly isolated limonoid, swietemacrophin, along with other known limonoids, exhibited potent inhibition. For instance, swietemahonin E was the most effective against LPS-induced NO generation with an IC50 value of 29.70 ± 2.11 µM.[5]

Table 2: Anti-inflammatory Activity of Limonoids from Swietenia macrophylla

| Compound | Assay | IC50 Value (µM) | Reference |

| Swietemacrophin | Inhibition of NO production | 33.45 ± 1.88 | [5] |

| 3-O-Tigloylswietenolide | Inhibition of NO production | 32.62 ± 3.27 | [5] |

| Swietemahonin E | Inhibition of NO production | 29.70 ± 2.11 | [5] |

| Swietenine | Inhibition of NO production | 36.32 ± 2.84 | [5] |

| Humilinolide F | Inhibition of O₂⁻ generation | 27.13 ± 1.82 | [6] |

Experimental Protocols: Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) is added to induce NO production, and the cells are incubated for another 24 hours.

-

Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The amount of nitrite is determined from a sodium nitrite standard curve, and the percentage of inhibition is calculated.

Inhibition of Superoxide Anion (O₂⁻) Generation:

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation and Ficoll-Paque gradient centrifugation.

-

Assay: The assay is performed in a 96-well plate. Neutrophils are incubated with the test compound and ferricytochrome c.

-

Stimulation: Superoxide anion generation is stimulated by adding formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).

-

Absorbance Measurement: The change in absorbance at 550 nm is measured, which corresponds to the reduction of ferricytochrome c by the superoxide anion.

-

Data Analysis: The inhibitory activity is calculated based on the reduction in ferricytochrome c.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these limonoids are likely mediated through the inhibition of pro-inflammatory signaling pathways. A study on swietenine, a major tetranortriterpenoid from S. macrophylla, showed that it down-regulates the production of pro-inflammatory cytokines such as IL-1β, IFN-γ, TNF-α, and IL-6, and mediators like NF-κB and COX-2 in LPS-stimulated RAW 264.7 cells.[7] The inhibition of the NF-κB pathway is a key mechanism for reducing the expression of many inflammatory genes.

Antimicrobial Activity

Extracts from Swietenia macrophylla have demonstrated broad-spectrum antimicrobial activity. While data on the isolated this compound is limited, the collective evidence from various extracts suggests its potential contribution to these effects.

Quantitative Antimicrobial Data

A study on the methanolic extract of S. macrophylla seeds showed inhibitory effects against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for several microorganisms. For instance, the methanolic extract of Swietenia mahagoni (a related species) seeds exhibited MIC and MBC values ranging from 25 mg/ml to 50 mg/ml against Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus faecalis, and Proteus mirabilis.[8] Another study on the ethanolic extract of S. macrophylla reported MIC values ranging from 31.25 to 500 µg/mL against foodborne pathogens.[9]

Table 3: Antimicrobial Activity of Swietenia species Extracts

| Extract Source | Microorganism | MIC Value | Reference |

| S. mahagoni Methanolic Seed Extract | Candida albicans | 25-50 mg/mL | [8] |

| S. mahagoni Methanolic Seed Extract | Staphylococcus aureus | 25-50 mg/mL | [8] |

| S. macrophylla Ethanolic Extract | Bacillus cereus | 31.25 µg/mL | [9] |

| S. macrophylla Ethanolic Extract | Clostridium sporogenes | 31.25 µg/mL | [9] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Conclusion

This compound, as a key constituent of Swietenia macrophylla, belongs to a class of limonoids with demonstrated potent biological activities. The existing literature strongly supports the anticancer and anti-inflammatory properties of limonoids isolated from this plant, with evidence pointing towards mechanisms involving the induction of apoptosis, cell cycle arrest, and the inhibition of key inflammatory pathways such as NF-κB. While specific quantitative data for this compound across all biological activities are still emerging, the comprehensive data on related limonoids provide a solid foundation for its therapeutic potential. Further research focusing on the isolation and detailed biological evaluation of this compound is warranted to fully elucidate its pharmacological profile and pave the way for its potential development as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future investigations in this promising area of natural product research.

References

- 1. Biological Activities and Phytochemicals of Swietenia macrophylla King - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Chemical characterization, antimicrobial, antioxidant, and cytotoxic potentials of Swietenia mahagoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical and antimicrobial activity of Swietenia mahagoni crude methanolic seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jms.mabjournal.com [jms.mabjournal.com]

Swietemahalactone: A Technical Guide on its Antibacterial Properties Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria constitutes a formidable challenge to global public health. In the quest for novel antimicrobial agents, natural products remain a vital source of chemical diversity and unique mechanisms of action. This technical guide focuses on Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, and its potential as an antibacterial agent against Gram-negative bacteria. While specific data on this compound is limited, this document consolidates the available information, presents data on closely related analogues, and provides a framework for future research and development.

Introduction to this compound and the Limonoid Class

This compound is a natural compound belonging to the limonoid class of tetranortriterpenoids, which are predominantly found in plants of the Meliaceae and Rutaceae families. Limonoids are recognized for a wide array of biological activities, including insecticidal, antimalarial, and anticancer properties. Recent interest has also focused on their antimicrobial potential. This compound, isolated from Swietenia mahagoni, has been reported to exhibit antibacterial activity, positioning it as a compound of interest for further investigation against pathogenic bacteria.

Antibacterial Activity Against Gram-Negative Bacteria

Direct quantitative data on the antibacterial activity of this compound against a range of Gram-negative bacteria is not extensively available in the current literature. However, its activity has been qualitatively confirmed through agar diffusion methods. To provide a quantitative perspective, data for other limonoids isolated from Swietenia mahagoni, swietenine and 3-O-tigloylswietenolide, which have been tested against the Gram-negative bacterium Escherichia coli, are presented below.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Limonoids from Swietenia mahagoni against Escherichia coli

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Swietenine | Escherichia coli | 32-64 | [1] |

| 3-O-tigloylswietenolide | Escherichia coli | 32-64 | [1] |

| This compound | Not Reported | Not Reported | - |

Note: The data for swietenine and 3-O-tigloylswietenolide are included to provide a reference for the potential potency of limonoids from this source against Gram-negative bacteria.

Experimental Protocols

Detailed experimental protocols for the specific antibacterial testing of this compound are not available in the public domain. However, a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound against Gram-negative bacteria is outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

This compound (or other test compound)

-

Gram-negative bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth only)

-

Growth control (broth with bacteria)

Procedure:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto a fresh agar plate (e.g., Mueller-Hinton Agar).

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound against Gram-negative bacteria has not been elucidated. However, based on the known antibacterial mechanisms of other natural products, particularly terpenoids, a few hypothetical pathways can be proposed. A common target for such compounds is the bacterial cell envelope, which in Gram-negative bacteria is a complex structure comprising an outer membrane, a peptidoglycan layer, and an inner cytoplasmic membrane.

Disruption of the cell envelope integrity is a plausible mechanism. This could involve interference with the lipopolysaccharide (LPS) layer of the outer membrane, leading to increased permeability and leakage of cellular contents. Alternatively, the compound might inhibit key enzymes involved in peptidoglycan synthesis, weakening the cell wall and leading to cell lysis.

Visualization of Experimental Workflow and Hypothetical Signaling Pathway

Caption: Generalized workflow for determining MIC and MBC of this compound.

References

Preliminary Insights into the Bioactivity of Compounds from Swietenia mahagoni: A Context for Swietemahalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Putative Anticancer and Anti-inflammatory Activities

Extracts from Swietenia mahagoni and its isolated limonoids have demonstrated cytotoxic effects against various cancer cell lines and exhibit anti-inflammatory properties. The primary mechanisms explored in the literature for these related compounds involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.

Quantitative Data on Related Compounds and Extracts

Due to the absence of specific data for Swietemahalactone, the following table summarizes the cytotoxic activities of various extracts and related compounds from Swietenia species against different cell lines. This data provides a comparative baseline for the potential potency of novel limonoids from this genus.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Ethyl acetate fraction of S. mahagoni seed extract | T47D (breast cancer) | Cytotoxicity Assay | 49.12 µg/mL | [1][2][3][4] |

| Limonoid extract from S. macrophylla | HCT-116 (colon cancer) | Cytotoxicity Assay | 55.87 µg/mL | [4][5] |

| Swietenolide | HCT116 (colon cancer) | In vitro anti-CRC activity | 5.6 µM | [6] |

| Swietenine | HCT116 (colon cancer) | In vitro anti-CRC activity | 10 µM | [6] |

Postulated Signaling Pathways

Based on studies of related limonoids and other natural products with similar bioactivities, two key signaling pathways are likely to be modulated by compounds from Swietenia mahagoni: the NF-κB pathway, central to inflammation, and the intrinsic apoptosis pathway, crucial for cancer cell elimination.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Natural product inhibitors often target key kinases in this pathway, preventing IκB degradation and thus suppressing the inflammatory response.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents. Cellular stress, such as that induced by cytotoxic compounds, leads to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This shift in balance causes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Active caspase-9 then initiates a caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to cell death.

Caption: Proposed induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols: General Methodologies

While specific protocols for this compound are unavailable, the following are standard methodologies used to assess the anticancer and anti-inflammatory potential of natural products.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (and a vehicle control) for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. PI, a fluorescent nucleic acid intercalating agent, is used to identify late apoptotic or necrotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

-

NF-κB Nuclear Translocation by Immunofluorescence

-

Principle: This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

-

Protocol Outline:

-

Grow cells on coverslips and treat them with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

-

Conclusion and Future Directions

The existing body of research on Swietenia mahagoni extracts and its prominent limonoids strongly suggests that these compounds possess significant anticancer and anti-inflammatory potential. While direct experimental evidence for this compound is currently lacking, it is reasonable to hypothesize that it may act through similar mechanisms, including the induction of apoptosis and the inhibition of the NF-κB signaling pathway.

To elucidate the precise mechanism of action of this compound, future preliminary studies should focus on:

-

Isolation and Purification: Obtaining a pure sample of this compound is the essential first step.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and in inflammatory assay models to determine its potency and selectivity.

-

Mechanistic Assays: Detailed investigation into its effects on apoptosis, cell cycle progression, and key inflammatory signaling molecules.

-

Target Identification: Employing techniques such as proteomics and transcriptomics to identify specific molecular targets.

The information presented here serves as a foundational guide for researchers interested in the therapeutic potential of this compound, providing a roadmap for the initial stages of its mechanistic investigation.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Swietenolide isolated from Swietenia macrophylla King in Hook seeds shows in vitro anti-colorectal cancer activity through inhibition of mouse double minute 2 (MDM2) homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonoids, a class of chemically diverse tetranortriterpenoids, are predominantly found in plants of the Meliaceae and Rutaceae families. These compounds have garnered significant attention within the scientific community due to their wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and insecticidal properties. Within this vast family of natural products, Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, stands out as a promising candidate for further investigation. This technical guide provides a comprehensive overview of this compound and related limonoids, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Chemical Structure and Classification

Limonoids are characterized by a protolimonoid skeleton, which is a C26 tetracyclic triterpenoid. This basic structure undergoes extensive oxidative modifications, leading to a remarkable diversity of chemical structures. They are broadly classified into several groups based on their carbon skeleton, with some of the most prominent being the gedunin, andirobin, and phragmalin types. This compound belongs to the phragmalin-type, which is characterized by a highly oxygenated and rearranged carbon skeleton.

Biological Activities and Therapeutic Potential

Limonoids from the Meliaceae family exhibit a wide array of pharmacological effects. This guide will focus on two key areas of their therapeutic potential: anticancer and antibacterial activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of Meliaceae limonoids against various cancer cell lines. Phragmalin-type limonoids, in particular, have shown significant promise.

Quantitative Cytotoxicity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phragmalin-type limonoids against different human cancer cell lines. This data is crucial for comparing the cytotoxic potency of these compounds and identifying promising leads for further development.

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Ivorenoid O | SW480 | 7.5 ± 0.2 | [1] |

| Ivorenoid H | A549 | 14.6 ± 1.9 | [1] |

| Ivorenoid H | SMMC-7721 | 14.9 ± 0.6 | [1] |

| Ivorenoid G | A549 | 14.0 ± 0.4 | [1] |

| Prieurianin | KB3-1 | 1.47 | [2] |

Mechanism of Action: Induction of Apoptosis via the PI3K/Akt/NF-κB Signaling Pathway

Recent research suggests that the anticancer activity of some limonoids is mediated through the induction of apoptosis, or programmed cell death. One of the key signaling pathways implicated in this process is the PI3K/Akt/NF-κB pathway. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation while inhibiting apoptosis.

Certain limonoids have been shown to inhibit the PI3K/Akt signaling cascade.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of the transcription factor NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of anti-apoptotic genes like Bcl-2. The downregulation of Bcl-2 and the potential upregulation of pro-apoptotic proteins like Bax shift the cellular balance towards apoptosis. This process culminates in the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[3][4]

Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by phragmalin-type limonoids.

Antibacterial Activity

In addition to their anticancer properties, limonoids from the Meliaceae family have demonstrated promising antibacterial activity against a range of pathogenic bacteria.

Quantitative Antibacterial Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various limonoids and plant extracts against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Extract | Bacterium | MIC (µg/mL) | Reference |

| G17 Peptide (Encapsulated) | E. coli O157:H7 | 3.13 | [5] |

| G19 Peptide (Encapsulated) | E. coli O157:H7 | 3.13 | [5] |

| G17 Peptide (Encapsulated) | MRSA | 0.2 | [5] |

| G19 Peptide (Encapsulated) | MRSA | 0.7 | [5] |

| Oxindole Derivative KS15 | S. aureus | 6.38 | [6] |

| Oxindole Derivative KS16 | S. aureus | 6.40 | [6] |

| Oxindole Derivative KS17 | S. aureus | 8.72 | [6] |

| Oxindole Derivative KS19 | S. aureus | 9.07 | [6] |

| Oxindole Derivative KS20 | S. aureus | 8.87 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Isolation and Purification of Phragmalin-Type Limonoids

The following is a general protocol for the isolation of phragmalin-type limonoids from the seeds of Swietenia mahagoni.

Workflow for Limonoid Isolation:

Detailed Protocol:

-

Plant Material Preparation: The seeds of Swietenia mahagoni are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 80% ethanol at room temperature for several days with occasional shaking.[7] The process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.[8]

-

Liquid-Liquid Partitioning: The crude extract is suspended in a mixture of methanol and water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[8] This step separates the compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The fractions are first separated by column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).[8]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or purity are further purified by preparative HPLC to isolate individual compounds like this compound.

-

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 24-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

This compound and related limonoids from the Meliaceae family represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating natural products. Future research should focus on the detailed elucidation of the signaling pathways affected by this compound, conducting in vivo efficacy and toxicity studies, and exploring synthetic modifications to enhance its therapeutic index. The continued investigation of these compounds holds great promise for the development of novel and effective therapeutic agents.

References

- 1. Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Three phragmalin-type limonoids orthoesters and the structure of odoratone isolated from the bark of Entandrophragma candollei (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citrus limonoids induce apoptosis in human neuroblastoma cells and have radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Swainsonine Induces Apoptosis through Mitochondrial Pathway and Caspase Activation in Goat Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Swietemahalactone: A Detailed Protocol for Extraction, Purification, and Elucidation of its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a prominent limonoid derived from the seeds of the Mahogany tree (Swietenia mahagoni), has garnered significant attention within the scientific community for its potential therapeutic applications. Limonoids, a class of highly oxygenated tetranortriterpenoids, are known for their diverse biological activities, including anticancer properties. This document provides a comprehensive overview of the extraction and purification protocols for this compound, alongside an exploration of its putative mechanism of action in cancer cells, offering valuable insights for researchers in natural product chemistry and drug discovery.

Extraction of this compound from Swietenia mahagoni Seeds

The extraction of this compound from its natural source is the initial and critical step in its isolation. Various solvent-based methods have been employed to efficiently extract this and other related limonoids from the seeds of Swietenia mahagoni. The choice of solvent and extraction technique significantly impacts the yield and purity of the crude extract.

Experimental Protocol: Solvent Extraction

This protocol outlines a standard laboratory procedure for the extraction of this compound.

Materials:

-

Dried and powdered seeds of Swietenia mahagoni

-

Solvents: 75% Ethanol, Methanol, Chloroform, Acetone, Distilled Water

-

Mechanical grinder

-

Conical flasks

-

Whatman filter paper

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: The seeds of Swietenia mahagoni are first shade-dried to prevent the degradation of active constituents and then pulverized into a coarse powder using a mechanical grinder.

-

Maceration: 35 g of the powdered seed material is soaked in 500 mL of the chosen solvent (e.g., 75% ethanol) in a conical flask.[1]

-

Extraction: The flask is covered and shaken intermittently every 30 minutes for 6 hours, followed by a period of standing for 72 hours to allow for thorough extraction.[1]

-

Filtration: The mixture is then filtered through Whatman filter paper to separate the extract from the solid plant residue.[1]

-

Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1]

-

Storage: The resulting crude extract is stored at a temperature below ambient for subsequent purification.[1]

Data Presentation: Extraction Yields

The yield of the crude extract is highly dependent on the solvent used for extraction. The following table summarizes the percentage yield (% w/w) of crude extracts obtained from Swietenia mahagoni seeds using different solvents.

| Solvent System | Extraction Method | Yield (% w/w) | Reference |

| 75% Ethanol | Maceration | 5.45 | [1] |

| Methanol | Maceration | 4.23 | [1] |

| Distilled Water | Maceration | 3.90 | [1] |

| Chloroform | Maceration | 3.25 | |

| Acetone | Maceration | 2.70 |

Purification of this compound

Following extraction, the crude extract contains a complex mixture of compounds. Column chromatography is a widely used technique for the purification of this compound and other limonoids from this mixture.

Experimental Protocol: Column Chromatography

This protocol describes a general procedure for the purification of limonoids from a crude extract of Swietenia mahagoni.

Materials:

-

Crude extract of Swietenia mahagoni

-

Silica gel (for column chromatography)

-

Solvents: Petroleum Ether, Ethyl Acetate

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the concentration of ethyl acetate).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

-

Isolation: Fractions containing the purified this compound are combined, and the solvent is evaporated to yield the pure compound.

A specific example of purification of a fraction (Fraction D5) from a crude extract involved initial elution with petroleum ether-ethyl acetate (from 4:1 to 0:1) on a silica gel column.[1]

Putative Anticancer Mechanism of this compound

While the precise molecular targets of this compound are still under investigation, many natural compounds with anticancer properties are known to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. Based on the known mechanisms of other anticancer agents, a putative mechanism for this compound can be hypothesized to involve the inhibition of pro-survival signaling pathways such as the PI3K/Akt and STAT3 pathways, leading to the induction of apoptosis.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be affected by this compound, leading to apoptosis in cancer cells.

Caption: Workflow for the extraction and purification of this compound.

Caption: Putative mechanism of this compound-induced apoptosis.

Conclusion

The protocols outlined in this document provide a foundational framework for the successful extraction and purification of this compound from Swietenia mahagoni seeds. The elucidation of its precise molecular mechanism of action is a critical next step in its development as a potential anticancer agent. The proposed involvement of the PI3K/Akt and STAT3 signaling pathways offers a compelling hypothesis for future investigation. Further research, including detailed spectroscopic analysis for structural confirmation and in-depth cellular and molecular assays, is essential to fully characterize this compound and unlock its therapeutic potential.

References

Application Notes and Protocols: Swietemahalactone Antibacterial Activity Assay